molecular formula C15H23N B185539 N-(cyclohexylmethyl)-1-phenylethanamine CAS No. 356540-15-3

N-(cyclohexylmethyl)-1-phenylethanamine

Cat. No.: B185539
CAS No.: 356540-15-3
M. Wt: 217.35 g/mol
InChI Key: UHABCGJJMSQRRP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-1-phenylethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of a phenylethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-(cyclohexylmethyl)-1-phenylethanamine involves the reductive amination of cyclohexylmethyl ketone with phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.

    Alkylation of Amines: Another method involves the alkylation of phenylethylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions, ensuring high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclohexylmethyl)-1-phenylethanamine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or sulfonates are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed:

    Oxidation: Imines, amides

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry: N-(cyclohexylmethyl)-1-phenylethanamine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the design of enzyme inhibitors or receptor agonists/antagonists.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural features make it a candidate for the design of compounds with activity on the central nervous system.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

    Cyclohexylamine: An aliphatic amine with a similar cyclohexyl group but lacking the phenylethanamine structure.

    Phenylethylamine: A simple amine with a phenyl group attached to an ethylamine chain, lacking the cyclohexylmethyl group.

Uniqueness: N-(cyclohexylmethyl)-1-phenylethanamine is unique due to the combination of its cyclohexylmethyl and phenylethanamine moieties. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHABCGJJMSQRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394164
Record name N-(cyclohexylmethyl)-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356540-15-3
Record name N-(cyclohexylmethyl)-1-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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